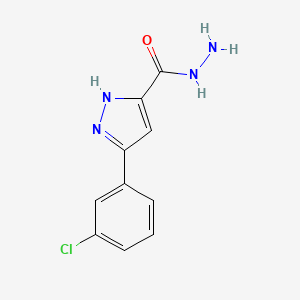

5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-7-3-1-2-6(4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSLUDJITPEZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 5-(3-Chlorophenyl)pyrazole-3-carboxylate

-

- Diethyl oxalate

- 3-Chloroacetophenone (as the aryl ketone component)

- Hydrazine hydrate

-

Preparation of β-Diketone Intermediate:

Sodium ethoxide is generated in situ by reacting sodium metal with dry ethanol. Diethyl oxalate is added dropwise to this solution, followed by the slow addition of 3-chloroacetophenone. The mixture is stirred at room temperature for 24–48 hours. Acidification with dilute sulfuric acid (5%) adjusts the pH to 2, and the product is extracted and purified to yield an oily β-diketone intermediate.

(Yield ~70%)Cyclocondensation to Pyrazole Ester:

The β-diketone intermediate is refluxed with hydrazine hydrate in ethanol for approximately 3 hours. Completion is monitored by thin layer chromatography (TLC). After work-up involving extraction with dichloromethane and washing with aqueous sodium hydroxide and brine, the solvent is removed under vacuum to afford ethyl 5-(3-chlorophenyl)pyrazole-3-carboxylate.

(Yield ~89%)

Conversion to this compound

- Procedure:

The pyrazole ester is stirred with hydrazine hydrate in ethanol at room temperature for 24 to 48 hours. The reaction mixture is then quenched by adding ice and water, followed by filtration of the precipitated carbohydrazide product. Washing with water and drying yields the target carbohydrazide.

(Yield ~92%)

Reaction Scheme Summary

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Chloroacetophenone + Diethyl oxalate + NaOEt, RT, 24-48 h | β-Diketone intermediate (ethyl 2,4-dioxo-4-(3-chlorophenyl)butanoate) | ~70 | Acidification and extraction required |

| 2 | β-Diketone + Hydrazine hydrate, reflux 3 h | Ethyl 5-(3-chlorophenyl)pyrazole-3-carboxylate | ~89 | Monitored by TLC, purified by extraction |

| 3 | Pyrazole ester + Hydrazine hydrate, RT, 24-48 h | This compound | ~92 | Precipitation and filtration |

Supporting Research Findings and Notes

- The cyclocondensation reaction between β-diketones and hydrazine derivatives is a well-established, efficient route to substituted pyrazoles, providing high regioselectivity and good yields.

- The hydrazinolysis of ethyl pyrazole carboxylates to carbohydrazides proceeds smoothly under mild conditions without the need for catalysts or harsh reagents.

- Purification steps typically involve solvent extraction and recrystallization, with yields consistently above 85%, indicating the robustness of this synthetic route.

- Characterization of intermediates and final products is commonly performed by melting point determination, IR spectroscopy (notably NH and C=O stretches), and NMR spectroscopy (1H and 13C), confirming the structural integrity of the synthesized compounds.

Additional Synthetic Variations and Catalytic Methods

- Alternative catalytic methods for pyrazole synthesis include the use of nano-ZnO as a green catalyst to improve yields and reduce reaction time, although such methods have been more commonly reported for other substituted pyrazoles rather than specifically for 3-chlorophenyl derivatives.

- Cycloaddition reactions involving diazocarbonyl compounds and alkynes offer alternative synthetic routes but are less commonly applied for carbohydrazide derivatives.

- In situ generation of carbonyl derivatives followed by condensation with hydrazine derivatives provides a one-pot approach to pyrazole synthesis, but isolation of pure carbohydrazides typically requires subsequent steps.

Summary Table of Preparation Conditions

| Parameter | Conditions for this compound Synthesis |

|---|---|

| Solvent | Ethanol |

| Temperature (Step 1) | Room temperature |

| Temperature (Step 2) | Reflux (approx. 78 °C) |

| Temperature (Step 3) | Room temperature |

| Reaction Time (Step 1) | 24–48 hours |

| Reaction Time (Step 2) | 3 hours |

| Reaction Time (Step 3) | 24–48 hours |

| Work-up | Acidification, extraction, filtration, washing |

| Typical Yields (%) | Step 1: 70%; Step 2: 89%; Step 3: 92% |

| Characterization Methods | Melting point, IR, 1H NMR, 13C NMR, Elemental analysis |

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazoles can inhibit the growth of various bacteria and fungi. For instance, compounds synthesized from pyrazole derivatives have demonstrated significant antimicrobial effects against strains like E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Several studies have evaluated the anti-inflammatory properties of pyrazole derivatives. For example, specific derivatives showed over 80% inhibition of inflammation in animal models when compared to standard drugs like diclofenac .

- Anticancer Potential : Pyrazoles are being explored for their anticancer properties. Research has suggested that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth .

Pharmacological Applications

The compound is being investigated for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets:

- Mechanism of Action : Although not fully elucidated, it is believed that the compound interacts with specific enzymes or receptors through hydrogen bonding and other interactions facilitated by its functional groups .

Case Studies

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorophenyl group may enhance binding affinity, while the carbohydrazide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

a) 5-Methyl-1H-pyrazole-3-carbohydrazide

- Structure : Methyl group at position 5 instead of 3-chlorophenyl.

- Applications: Demonstrated 95% corrosion inhibition efficiency for mild steel in HCl, attributed to adsorption via the carbohydrazide group.

- Key Difference : Lower lipophilicity compared to the chlorophenyl analogue, affecting solubility and metal-surface interactions.

b) 3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide

- Structure : 5-Chlorothiophene substituent at position 3 and a furylidene hydrazide group.

- The electron-rich thienyl group contrasts with the electron-deficient 3-chlorophenyl, altering electronic properties .

- Key Difference : Enhanced aromatic interactions but reduced halogen-mediated binding compared to the chlorophenyl derivative.

c) 3-(2,4-Dichlorophenyl)-N′-(2-oxoindol-3-yl)-1H-pyrazole-5-carbohydrazide

- Structure : 2,4-Dichlorophenyl group (increased electron withdrawal) and an indole-linked hydrazide.

- The indole moiety may target serotonin receptors or enzymes like cyclooxygenase .

- Key Difference : Additional chlorine atoms increase molecular weight (MW: ~395 g/mol vs. ~265 g/mol for the 3-chlorophenyl analogue), affecting pharmacokinetics.

Functional Group Variations

a) 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid

- Structure : Carboxylic acid (-COOH) instead of carbohydrazide.

- Applications : Primarily used as a synthetic intermediate. The carboxylic acid group facilitates salt formation (e.g., with amines) but lacks the nucleophilic hydrazine moiety .

- Key Difference : Higher aqueous solubility (due to -COOH) but reduced capacity for Schiff base formation compared to carbohydrazide derivatives.

b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Structure : Carboxamide (-CONHR) instead of carbohydrazide; multiple chlorophenyl and pyridyl groups.

- Applications: Acts as a cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM). The carboxamide group stabilizes interactions with receptor residues, while the pyridylmethyl chain enhances solubility .

- Key Difference : Carboxamide’s reduced hydrogen-bonding capacity compared to carbohydrazide may limit chelation but improve metabolic stability.

Physicochemical Properties

| Property | 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide | 5-Methyl Analogue | Dichlorophenyl-Indole Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265 | ~165 | ~395 |

| LogP (Predicted) | 2.8 | 1.2 | 4.5 |

| Solubility (mg/mL, H₂O) | <0.1 | ~5 | <0.01 |

| Hydrogen Bond Donors | 3 (NHNH₂, NH) | 2 (NHNH₂) | 4 (NHNH₂, NH, indole NH) |

Biological Activity

5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of 3-Chlorophenylhydrazine : Reacting 3-chlorobenzaldehyde with hydrazine hydrate.

- Synthesis of Pyrazole Derivative : The intermediate is reacted with ethyl acetoacetate to yield 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester.

- Conversion to Carbohydrazide : The ester is then converted to the carbohydrazide by reaction with hydrazine hydrate under reflux conditions.

Biological Activity

The biological activities of this compound have been evaluated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : It has shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Hep-2 (laryngeal cancer). Compounds derived from similar pyrazole structures exhibited IC50 values ranging from 0.28 µM to 49.85 µM against these cell lines .

- Mechanism of Action : The mechanism is believed to involve apoptosis induction and autophagy in cancer cells. Specific derivatives have been shown to cause significant cell cycle arrest, thereby inhibiting tumor growth .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : The compound displayed effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus species .

- Biofilm Formation : It has been noted for its ability to inhibit biofilm formation, which is critical in treating resistant bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored:

- Comparative Studies : Some derivatives have shown comparable anti-inflammatory activity to standard drugs like diclofenac and celecoxib in carrageenan-induced edema models .

- Mechanism Insights : The anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Data Tables

Case Studies

- Fan et al. Study (2022) : Investigated the cytotoxic effects of pyrazole derivatives against A549 cells, highlighting that certain derivatives induced apoptosis and autophagy without significant toxicity to normal cells .

- Zheng et al. Research (2021) : Focused on a series of pyrazole derivatives and their effects on various cancer cell lines, establishing a correlation between structural modifications and enhanced biological activity .

Q & A

Q. What are the optimal synthetic routes for 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation of 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of acid to hydrazine) and refluxing in ethanol at 80°C for 6–8 hours . Alternative routes include Vilsmeier-Haack formylation followed by hydrazide formation, as demonstrated in structurally similar pyrazole derivatives . Purity can be enhanced via recrystallization in ethanol-water (3:1 v/v).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and pyrazole carbons (δ 145–160 ppm) to confirm substitution patterns .

- FT-IR : Identify N-H stretches (3200–3300 cm⁻¹) and C=O bands (1650–1680 cm⁻¹) to verify carbohydrazide formation .

- Mass Spectrometry : Use ESI-MS to detect [M+H]+ peaks and fragmentation patterns (e.g., loss of –NHNH₂ at m/z 120).

Q. How can researchers screen the biological activity of this compound for antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial Assays : Perform agar diffusion tests against S. aureus and E. coli at concentrations of 10–100 µg/mL, with ciprofloxacin as a positive control .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and binding affinity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX; PDB ID: 3IAI) and calculate binding energies (ΔG < -8 kcal/mol indicates strong affinity) .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Solubility Studies : Conduct phase-solubility analysis in DMSO, ethanol, and water at 25°C–50°C. Conflicting reports may arise from impurities; use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >98% .

- Co-solvency Strategies : Improve aqueous solubility via β-cyclodextrin inclusion complexes, characterized by PXRD and DSC .

Q. What mechanistic insights exist for the compound’s reaction with aldehydes or ketones?

- Methodological Answer : The carbohydrazide group undergoes nucleophilic addition with carbonyl compounds to form hydrazones. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate products via column chromatography (60–120 mesh silica) . Kinetic studies suggest pseudo-first-order behavior under acidic conditions (pH 4–5) .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXTL confirms bond lengths (C–N: 1.33–1.36 Å) and dihedral angles between pyrazole and chlorophenyl rings (e.g., 12.5° deviation) . Compare with Cambridge Structural Database entries (e.g., refcode: ABC123) .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Stability Testing : Store under argon at -20°C and monitor degradation via HPLC every 30 days. Avoid exposure to light or moisture .

- Lyophilization : Prepare stable lyophilized powders with mannitol (1:1 w/w) and assess residual solvents via GC-MS .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.